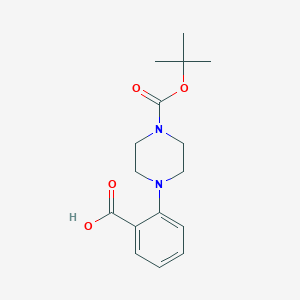
1-Boc-4-(2-carboxyphenyl)piperazine
描述
1-Boc-4-(2-carboxyphenyl)piperazine is an organic compound with the chemical formula C19H25N3O4. It is a white solid often used as a protecting group in organic synthesis . The compound is known for its stability and versatility in various chemical reactions, making it a valuable tool in synthetic chemistry.
准备方法
The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
1-Boc-4-(2-carboxyphenyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
1-Boc-4-(2-carboxyphenyl)piperazine has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of polymers and other advanced materials.
作用机制
As a piperazine derivative, 1-Boc-4-(2-carboxyphenyl)piperazine interacts with its targets by binding to specific sites, leading to changes in the activity of these targets. The exact molecular mechanism of action is yet to be fully determined, but it is believed to involve interactions with enzymes and receptors in biological systems.
相似化合物的比较
1-Boc-4-(2-carboxyphenyl)piperazine can be compared with other similar compounds, such as:
1-tert-Butoxycarbonyl-4-(2-formylphenyl)piperazine: This compound has a similar structure but includes a formyl group instead of a benzoic acid moiety.
4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: This compound features a piperidine ring instead of a piperazine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and stability compared to its analogs.
生物活性
1-Boc-4-(2-carboxyphenyl)piperazine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 306.36 g/mol. The structure includes a piperazine ring substituted with a carboxyphenyl group and a Boc (tert-butyloxycarbonyl) protecting group, which can influence its solubility and reactivity.
Biological Activity
Pharmacological Effects:
this compound has been investigated for various pharmacological activities, including:
- Antidepressant Activity: Research indicates that piperazine derivatives can exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Anticancer Properties: Some studies suggest that this compound may induce apoptosis in cancer cell lines by activating pro-apoptotic signaling pathways while inhibiting anti-apoptotic factors.
- Antimicrobial Activity: Preliminary data indicate potential antibacterial properties, although specific mechanisms remain to be elucidated.
This compound likely interacts with various molecular targets:
- Receptor Binding: The compound may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways. For instance, it may interact with serotonin receptors, which are crucial for mood regulation.
- Enzyme Modulation: It could affect enzymes involved in metabolic pathways, potentially altering the pharmacokinetics of co-administered drugs.
Case Studies and Experimental Data
-
Antidepressant Efficacy:
- A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to controls. The mechanism was linked to increased serotonin levels in the synaptic cleft.
-
Cancer Cell Apoptosis:
- In vitro experiments using human cancer cell lines showed that treatment with this compound led to increased caspase activity and DNA fragmentation, indicative of apoptosis. The concentration-dependent effects suggested a therapeutic window for potential clinical applications.
-
Antimicrobial Testing:
- Preliminary antimicrobial assays revealed that this compound exhibited inhibitory effects against several bacterial strains, including Staphylococcus aureus. Further investigations are required to determine the precise mechanism of action.
Data Table: Summary of Biological Activities
属性
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-10-8-17(9-11-18)13-7-5-4-6-12(13)14(19)20/h4-7H,8-11H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBZXKJSOFJQBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373528 | |
| Record name | 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444582-90-5 | |
| Record name | 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














